molecular formula C24H21N3O3S B296513 N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide

N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide

Cat. No. B296513
M. Wt: 431.5 g/mol
InChI Key: LYYPYYFGEXHAKV-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide, also known as DMTA, is a thiazolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. DMTA has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antifungal properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and inflammation. N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting the activity of these enzymes, N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide may prevent cancer cells from invading and metastasizing to other tissues. N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. By inhibiting this pathway, N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide may reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has also been found to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide can reduce tumor growth and metastasis in animal models of cancer. Additionally, N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has been found to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide is its broad range of biological activities, which makes it a versatile compound for studying various disease states. Additionally, N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide. One direction is to further elucidate the mechanism of action of N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide, which could lead to the development of more potent and specific compounds. Another direction is to investigate the potential of N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, future research could focus on developing novel synthesis methods for N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide that improve yield and purity.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide involves the condensation of 2,6-dimethylphenylhydrazine and 2-(2-oxo-2-phenylethylidene)malononitrile in the presence of ammonium acetate. The resulting intermediate is then reacted with 2-bromoacetylacetone to yield the final product. The synthesis of N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide has been shown to have antifungal activity against a range of fungal species.

properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C24H21N3O3S/c1-16-8-6-9-17(2)22(16)25-21(28)15-27-23(29)20(31-24(27)30)14-19-12-7-13-26(19)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,25,28)/b20-14+

InChI Key

LYYPYYFGEXHAKV-XSFVSMFZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC=CN3C4=CC=CC=C4)/SC2=O

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)SC2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)SC2=O

Origin of Product

United States

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